molecular formula C7H11N3O B1464753 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanamine CAS No. 1239759-07-9

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanamine

Cat. No.: B1464753
CAS No.: 1239759-07-9
M. Wt: 153.18 g/mol
InChI Key: MGMWFYWOSLWJMW-UHFFFAOYSA-N
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Description

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanamine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines pyrazole and oxazine rings, making it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.

Properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c8-5-6-4-7-10(9-6)2-1-3-11-7/h4H,1-3,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMWFYWOSLWJMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)CN)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with an oxazine precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

  • PDE4 Inhibition : Research indicates that derivatives of this compound exhibit inhibitory effects on phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory processes. This suggests potential therapeutic applications in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
  • Antitumor Activity : Studies have shown that certain analogs of (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanamine demonstrate cytotoxic effects against various cancer cell lines. This opens avenues for developing new anticancer agents .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems could be pivotal in future therapeutic strategies .

Pharmacology

  • Drug Development : The unique structural features of this compound make it a valuable scaffold for the development of novel drugs targeting various biological pathways .
  • Bioavailability Studies : Ongoing research focuses on enhancing the bioavailability of this compound through various formulation techniques, which is critical for its efficacy in clinical settings .

Case Studies

StudyFindingsApplications
Study on PDE4 InhibitionDemonstrated significant reduction in inflammatory markersPotential treatment for asthma and COPD
Antitumor Activity AssessmentShowed cytotoxic effects on multiple cancer cell linesDevelopment of new anticancer therapies
Neuroprotection ResearchIndicated protective effects on neuronal cellsPossible treatment for neurodegenerative diseases

Mechanism of Action

The mechanism of action of (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanamine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanamine stands out due to its specific combination of pyrazole and oxazine rings, which imparts unique chemical and biological properties. This structural uniqueness allows it to participate in a variety of chemical reactions and interact with diverse biological targets, making it a valuable compound for research and development .

Biological Activity

(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanamine is a compound of significant interest due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological implications.

Chemical Structure and Properties

The compound belongs to the class of pyrazolo[5,1-b][1,3]oxazines. Its chemical formula is C6H8N2OC_6H_8N_2O, and it has been characterized by various analytical methods including NMR and mass spectrometry. The structure includes a pyrazole ring fused with an oxazine moiety, contributing to its unique biological properties.

Research indicates that this compound exhibits its effects primarily through the inhibition of certain phosphodiesterases (PDEs), particularly PDE4B. This inhibition leads to increased levels of cyclic AMP (cAMP), which plays a crucial role in various cellular processes such as inflammation and neuroprotection .

Pharmacological Effects

The compound has demonstrated several pharmacological effects:

  • Neuroprotective Effects : Similar compounds have shown neuroprotective capabilities against oxidative stress and ischemic injury. For instance, derivatives like 2-methyl-5H-benzo[d]pyrazolo[5,1-b][1,3]oxazin-5-imine have been reported to enhance antioxidant defenses and reduce blood-brain barrier permeability in ischemic models .
  • Anti-inflammatory Activity : By modulating cAMP levels through PDE inhibition, the compound may also exert anti-inflammatory effects. Increased cAMP can lead to the downregulation of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Neuroprotection in Stroke Models : A study highlighted that similar pyrazolo compounds significantly reduced infarct size and neurological deficits in animal models following stroke. They improved sensorimotor functions and spatial memory as assessed by behavioral tests like the Morris water maze .
  • Cytotoxicity Against Cancer Cells : In vitro studies have shown that pyrazolo derivatives exhibit cytotoxic effects on various cancer cell lines. For example, compounds with similar structures induced apoptosis in breast cancer cells by activating caspases and modulating autophagy pathways .
  • PDE Inhibition Studies : The inhibition potency against PDE4B was quantified in various studies, showing IC50 values indicating strong inhibitory effects comparable to existing therapeutic agents. This suggests a potential for developing new treatments for conditions like asthma or COPD where PDE4 inhibition is beneficial .

Comparative Analysis of Related Compounds

Compound NameStructure TypeBiological ActivityIC50 (µM)Reference
This compoundPyrazolo-OxazinePDE4B Inhibitor< 500
2-Methyl-5H-benzo[d]pyrazolo[5,1-b][1,3]oxazin-5-iminePyrazolo-OxazineNeuroprotective0.25 - 0.5
Novel Sulphonyl Pyrazolo CompoundsPyrazolo-TriazineAnticancer Activity0.25 - 0.5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanamine

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